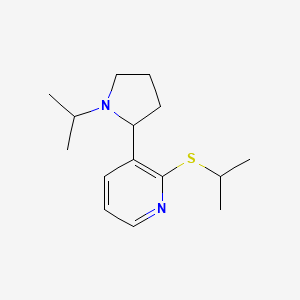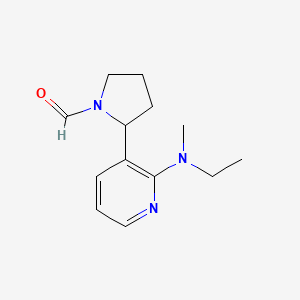
2-(2-(Ethyl(methyl)amino)pyridin-3-yl)pyrrolidine-1-carbaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(2-(Ethyl(methyl)amino)pyridin-3-yl)pyrrolidine-1-carbaldehyde is a chemical compound with the molecular formula C₁₃H₁₉N₃O. It is a research chemical used primarily in the field of medicinal chemistry. The compound features a pyrrolidine ring, which is a five-membered nitrogen-containing heterocycle, and a pyridine ring, which is a six-membered nitrogen-containing heterocycle. The presence of these rings makes it a versatile scaffold for the development of biologically active compounds .
Preparation Methods
The synthesis of 2-(2-(Ethyl(methyl)amino)pyridin-3-yl)pyrrolidine-1-carbaldehyde typically involves the construction of the pyrrolidine and pyridine rings followed by their functionalization. One common synthetic route includes the reaction of 2-(methylamino)pyridine with ethyl bromide to form 2-(ethyl(methyl)amino)pyridine. This intermediate is then reacted with pyrrolidine-1-carbaldehyde under specific conditions to yield the final product . Industrial production methods may involve similar steps but are optimized for large-scale synthesis, including the use of automated reactors and continuous flow systems to ensure high yield and purity .
Chemical Reactions Analysis
2-(2-(Ethyl(methyl)amino)pyridin-3-yl)pyrrolidine-1-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The pyridine ring can undergo electrophilic substitution reactions, such as nitration or halogenation, under appropriate conditions.
Common reagents and conditions used in these reactions include acidic or basic catalysts, solvents like dichloromethane or ethanol, and controlled temperatures. Major products formed from these reactions include carboxylic acids, primary alcohols, and substituted pyridine derivatives .
Scientific Research Applications
2-(2-(Ethyl(methyl)amino)pyridin-3-yl)pyrrolidine-1-carbaldehyde has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules, particularly in the development of new pharmaceuticals.
Biology: The compound is studied for its potential biological activities, including its interaction with various enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and neurological disorders.
Industry: It is used in the development of new materials and as a reference standard in analytical chemistry.
Mechanism of Action
The mechanism of action of 2-(2-(Ethyl(methyl)amino)pyridin-3-yl)pyrrolidine-1-carbaldehyde involves its interaction with specific molecular targets, such as enzymes and receptors. The pyrrolidine and pyridine rings allow the compound to fit into the active sites of these targets, potentially inhibiting or activating their functions. The exact pathways involved depend on the specific biological context and the nature of the target .
Comparison with Similar Compounds
Similar compounds to 2-(2-(Ethyl(methyl)amino)pyridin-3-yl)pyrrolidine-1-carbaldehyde include:
2-(2-(Methylamino)pyridin-3-yl)pyrrolidine-1-carbaldehyde: Lacks the ethyl group, which may affect its biological activity and chemical reactivity.
2-(2-(Ethyl(methyl)amino)pyridin-3-yl)pyrrolidine-1-carboxylic acid:
2-(2-(Ethyl(methyl)amino)pyridin-3-yl)pyrrolidine-1-methanol: Contains a primary alcohol group instead of an aldehyde group, which may influence its reactivity and biological interactions.
The uniqueness of this compound lies in its specific combination of functional groups and ring structures, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C13H19N3O |
|---|---|
Molecular Weight |
233.31 g/mol |
IUPAC Name |
2-[2-[ethyl(methyl)amino]pyridin-3-yl]pyrrolidine-1-carbaldehyde |
InChI |
InChI=1S/C13H19N3O/c1-3-15(2)13-11(6-4-8-14-13)12-7-5-9-16(12)10-17/h4,6,8,10,12H,3,5,7,9H2,1-2H3 |
InChI Key |
DHYAKNDOKGULQB-UHFFFAOYSA-N |
Canonical SMILES |
CCN(C)C1=C(C=CC=N1)C2CCCN2C=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


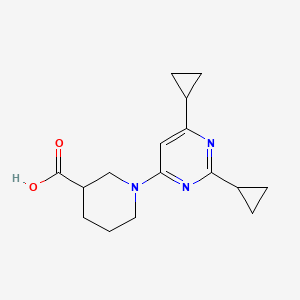
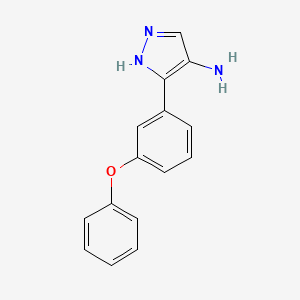
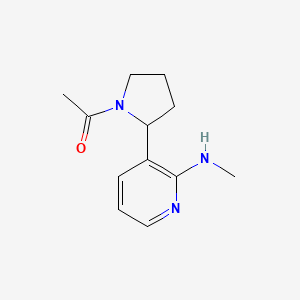
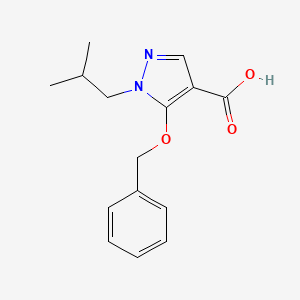
![N-Cyclopentyl-3,4,5,6-tetrahydro-[2,3'-bipyridin]-6'-amine](/img/structure/B11800860.png)
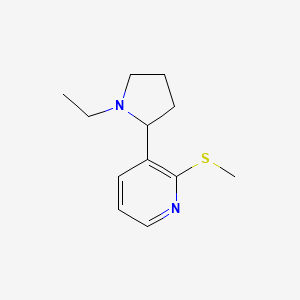
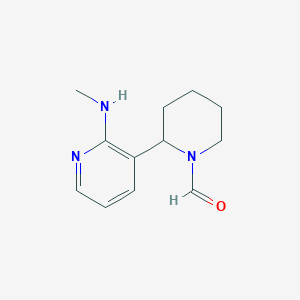
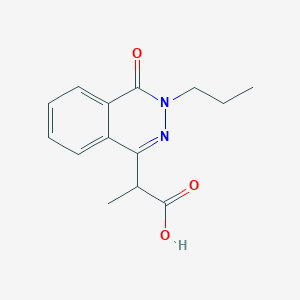

![(R)-1-(1-Cyclobutyl-1H-benzo[D]imidazol-2-YL)ethanamine](/img/structure/B11800883.png)
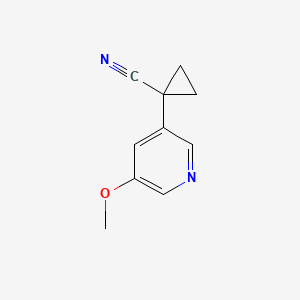
![(4-(Diethylamino)-2-(4-fluorophenyl)pyrazolo[1,5-a]pyrazin-3-yl)methanol](/img/structure/B11800899.png)

